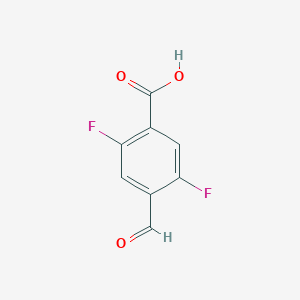

2,5-difluoro-4-formylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBRYAQSVXEDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(=O)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1890953-67-9 | |

| Record name | 2,5-difluoro-4-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2,5-difluoro-4-formylbenzoic acid

Abstract

2,5-difluoro-4-formylbenzoic acid is a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its utility is predicated on the precise arrangement of its functional groups—a carboxylic acid, an aldehyde, and two fluorine atoms—on the benzene ring. Unambiguous confirmation of this structure is paramount for its application in targeted synthesis and ensuring predictable chemical behavior. This technical guide presents a comprehensive, multi-technique workflow for the complete structural elucidation of this compound. We detail the application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and multinuclear (¹H, ¹³C, and ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we discuss the role of single-crystal X-ray crystallography as the ultimate tool for definitive structural confirmation. Each analytical step is explained with an emphasis on the causality behind the experimental choices and the interpretation of the resulting data. This document serves as a practical, field-proven guide for researchers requiring rigorous analytical characterization of complex organic molecules.

Introduction and Strategic Overview

The precise architecture of a molecule dictates its function. For this compound (molecular formula C₈H₄F₂O₃), the specific 1,2,4,5-substitution pattern on the benzene ring is critical. The presence of electron-withdrawing fluorine atoms, a directing carboxylic acid group, and a reactive aldehyde moiety creates a unique chemical entity. Fluorinated organic compounds are of increasing importance in the pharmaceutical and polymer industries due to the favorable properties conferred by fluorine.[1] Therefore, confirming the identity and purity of this molecule beyond any doubt is a non-negotiable prerequisite for its use in any research or development pipeline.

Our approach to structure elucidation is built on a foundation of orthogonal, self-validating techniques. Each method provides a unique piece of the structural puzzle, and together, they form a cohesive and unassailable body of evidence. High-resolution mass spectrometry will confirm the elemental composition, infrared spectroscopy will identify the key functional groups, and a suite of advanced NMR experiments will map the precise connectivity of every atom in the molecule.

}

Figure 1: A strategic workflow for structure elucidation.

Mass Spectrometry: Elemental Composition

The first step in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.[2][3]

Rationale and Causality

We select HRMS over standard mass spectrometry because the ability to measure mass-to-charge ratios (m/z) to several decimal places is crucial for calculating a unique elemental composition.[4][5] For a molecule like C₈H₄F₂O₃, this precision is essential to rule out other potential isobaric (same integer mass) formulas. Electrospray ionization (ESI) is chosen as the ionization method due to its soft nature, which minimizes fragmentation and maximizes the abundance of the molecular ion, typically observed as the deprotonated species [M-H]⁻ in negative ion mode.

Experimental Protocol: HRMS (ESI⁻)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, calibrated according to the manufacturer's specifications.

-

Ionization Mode: Electrospray Ionization, Negative (ESI⁻).

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500.

-

Analysis: Identify the monoisotopic mass of the most abundant ion and use the instrument's software to calculate the elemental composition, constraining the search to C, H, O, and F.

Expected Data and Interpretation

The analysis should yield a prominent ion corresponding to the deprotonated molecule, [C₈H₃F₂O₃]⁻. The high mass accuracy allows for a confident assignment of the elemental formula.

| Parameter | Theoretical Value | Expected Experimental Value (example) |

| Molecular Formula | C₈H₄F₂O₃ | C₈H₄F₂O₃ |

| Exact Mass | 186.01285 Da | N/A |

| Monoisotopic Mass of [M-H]⁻ | 185.00557 Da | 185.0056 ± 0.0005 Da (within 3 ppm error) |

Table 1: Predicted HRMS data for this compound.[6]

The observation of an ion with an m/z value matching the theoretical value to within a few parts-per-million (ppm) provides strong evidence for the proposed molecular formula of C₈H₄F₂O₃.

Infrared Spectroscopy: Functional Group Identification

With the molecular formula established, Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in the molecule. This technique works by measuring the absorption of infrared radiation by specific molecular vibrations.

Rationale and Causality

The hypothesized structure contains three key functional groups: a carboxylic acid, an aldehyde, and carbon-fluorine bonds. Each of these groups has a distinct and well-characterized absorption frequency in the IR spectrum. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and provides high-quality spectra for solid powders.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Lower the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the resulting absorbance spectrum.

Expected Data and Interpretation

The FTIR spectrum will provide a "fingerprint" of the molecule, confirming the presence of the required functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Very broad and strong |

| Aldehyde | C-H stretch | ~2850 and ~2750 | Two weak to medium peaks |

| Carbonyl (Acid) | C=O stretch | ~1700 | Strong and sharp |

| Carbonyl (Aldehyde) | C=O stretch | ~1680 | Strong and sharp |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to strong peaks |

| Carbon-Fluorine | C-F stretch | 1250 - 1000 | Strong and sharp |

Table 2: Characteristic FTIR absorption frequencies for this compound.

The simultaneous observation of the very broad O-H stretch, the two distinct C=O stretches (from the acid and aldehyde), and the strong C-F stretches provides compelling evidence that validates the functional groups predicted by the molecular formula.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR reveals the precise connectivity and spatial relationships of atoms.[7] The ¹⁹F nucleus is particularly well-suited for NMR due to its 100% natural abundance and high sensitivity.[8][9]

Rationale and Causality

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for an unambiguous assignment.

-

¹H NMR will identify the number of different types of protons and, crucially, their connectivity through spin-spin coupling, including coupling to fluorine.

-

¹³C NMR will identify the number of unique carbon atoms and confirm the presence of carbonyls and aromatic carbons. Coupling between carbon and fluorine (¹J_CF, ²J_CF, etc.) is a key diagnostic tool.[10][11]

-

¹⁹F NMR will directly observe the fluorine environments and their coupling to nearby protons, which is essential for confirming their positions on the aromatic ring.[12][13]

DMSO-d₆ is chosen as the solvent because its ability to form hydrogen bonds will keep the acidic carboxylic acid proton from exchanging too rapidly, allowing it to be observed in the ¹H NMR spectrum.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing: Process the data using appropriate software, referencing the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an external standard for ¹⁹F.

Expected Data and Interpretation

The combination of NMR spectra will allow for the complete assignment of all signals, confirming the substitution pattern. The key is to analyze the chemical shifts and, most importantly, the spin-spin coupling patterns.

}

Figure 2: Numbering scheme for NMR assignments.

¹H NMR (400 MHz, DMSO-d₆):

-

~13.5 ppm (s, 1H): The carboxylic acid proton (COOH). Appears as a broad singlet.

-

~10.2 ppm (s, 1H): The aldehyde proton (CHO). Appears as a sharp singlet (may show very small long-range coupling).

-

~8.0 ppm (d, J_HF ≈ 8 Hz, 1H): The proton at C6 (H6). It is ortho to F5, resulting in a large three-bond coupling (³J_HF), splitting the signal into a doublet.

-

~7.8 ppm (d, J_HF ≈ 12 Hz, 1H): The proton at C3 (H3). It is ortho to F2, resulting in a large three-bond coupling (³J_HF), splitting the signal into a doublet. The different electronic environments of H3 and H6 lead to distinct chemical shifts.

¹³C NMR (101 MHz, DMSO-d₆):

-

~188 ppm (d, ³J_CF ≈ 5 Hz): The aldehyde carbonyl carbon (C_CHO). It is coupled to the fluorine at C5.

-

~165 ppm (d, ³J_CF ≈ 3 Hz): The carboxylic acid carbonyl carbon (C_COOH). It is coupled to the fluorine at C2.

-

~160 ppm (dd, ¹J_CF ≈ 250 Hz): The carbon C2, directly attached to fluorine. It shows a very large one-bond C-F coupling and a smaller coupling to F5.

-

~158 ppm (dd, ¹J_CF ≈ 250 Hz): The carbon C5, directly attached to fluorine. It shows a very large one-bond C-F coupling and a smaller coupling to F2.

-

~110-135 ppm: Four additional aromatic carbon signals (C1, C3, C4, C6), all showing characteristic couplings to one or both fluorine atoms.

¹⁹F NMR (376 MHz, DMSO-d₆):

-

Two distinct signals are expected, one for F2 and one for F5, as they are in chemically different environments.

-

Each signal will appear as a doublet of doublets (or a more complex multiplet) due to coupling to the other fluorine atom (⁴J_FF) and their respective ortho protons (³J_FH). Long-range couplings are commonly observed in ¹⁹F NMR.[7]

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment Rationale |

| ¹H | COOH | ~13.5 | br s | - | Acidic proton, deshielded. |

| CHO | ~10.2 | s | - | Aldehyde proton, highly deshielded. | |

| H6 | ~8.0 | d | ³J_HF ≈ 8 | Ortho coupling to F5. | |

| H3 | ~7.8 | d | ³J_HF ≈ 12 | Ortho coupling to F2. | |

| ¹³C | C=O (CHO) | ~188 | d | ³J_CF ≈ 5 | Aldehyde carbonyl coupled to F5. |

| C=O (COOH) | ~165 | d | ³J_CF ≈ 3 | Acid carbonyl coupled to F2. | |

| C2 | ~160 | d | ¹J_CF ≈ 250 | Carbon directly bonded to fluorine. | |

| C5 | ~158 | d | ¹J_CF ≈ 250 | Carbon directly bonded to fluorine. | |

| ¹⁹F | F2 & F5 | -110 to -140 | m | ⁴J_FF, ³J_FH | Two distinct fluorine environments. |

Table 3: Consolidated and predicted NMR data for this compound in DMSO-d₆.

The specific splitting patterns observed, particularly the proton-fluorine and carbon-fluorine couplings, are the linchpin of the structural proof. They allow for the unambiguous placement of every substituent on the aromatic ring, confirming the this compound structure.

The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof.[14] This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam.[15]

Rationale and Methodology

If a single, high-quality crystal of the compound can be grown, this technique provides a 3D model of the molecule.[16][17] The process involves:

-

Crystallization: Growing a suitable single crystal, often by slow evaporation from a saturated solution.

-

Data Collection: Mounting the crystal on a diffractometer and exposing it to a monochromatic X-ray beam.

-

Structure Solution and Refinement: Using the resulting diffraction pattern to solve the phase problem and generate an electron density map, from which the positions of all atoms can be determined.[18]

Expected Outcome

The output of a successful X-ray crystallography experiment is a complete 3D structural model. This model would definitively confirm:

-

The planarity of the benzene ring.

-

The precise bond lengths and angles of all atoms.

-

The exact substitution pattern of the carboxylic acid, aldehyde, and two fluorine atoms, leaving no room for isomeric ambiguity.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple, independent analytical techniques. High-resolution mass spectrometry confirms the elemental formula (C₈H₄F₂O₃). Infrared spectroscopy verifies the presence of the required carboxylic acid, aldehyde, and C-F functional groups. Finally, a comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides the definitive map of atomic connectivity, using characteristic chemical shifts and spin-spin coupling constants to place each substituent in its correct position. The collective data from these methods provides an unassailable, self-validating confirmation of the structure, with single-crystal X-ray crystallography available as a final, definitive arbiter. This rigorous workflow ensures the highest level of scientific integrity for any subsequent research or development involving this valuable chemical building block.

References

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Berger, S., & Braun, S. (2004). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Retrieved from [Link]

-

Chemical Science. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-formylbenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H4F2O3). Retrieved from [Link]

-

SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

-

Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Kwan, E. E. (n.d.). Coupling Constants Practice. Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

Wormald, M. R., & Dwek, R. A. (1999). X Ray crystallography. PMC - PubMed Central - NIH. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. measurlabs.com [measurlabs.com]

- 4. as.uky.edu [as.uky.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. PubChemLite - this compound (C8H4F2O3) [pubchemlite.lcsb.uni.lu]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 9. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ekwan.github.io [ekwan.github.io]

- 12. biophysics.org [biophysics.org]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. fiveable.me [fiveable.me]

- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,5-Difluoro-4-formylbenzoic Acid: Strategies and Methodologies

Abstract

2,5-Difluoro-4-formylbenzoic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring two fluorine atoms, a carboxylic acid, and a formyl group, makes it a valuable intermediate for introducing specific functionalities into larger molecules. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the rationale behind the experimental choices. Detailed, step-by-step protocols for the most viable synthetic routes are presented, along with a discussion of the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of this compound

Fluorinated organic molecules play a crucial role in modern medicinal chemistry. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to improved metabolic stability, enhanced binding affinity, and increased bioavailability. This compound, with its strategically positioned functional groups, serves as a versatile scaffold for the construction of complex bioactive molecules. The aldehyde functionality allows for a wide range of subsequent chemical transformations, such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The carboxylic acid group provides a handle for amide bond formation or esterification, further expanding its synthetic utility.

This guide will explore two primary retrosynthetic approaches to this compound, starting from readily available precursors. We will delve into the intricacies of each synthetic step, providing not only the "how" but also the critical "why" that underpins each methodological choice.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic disconnection of this compound points to two main strategies, each originating from a different commercially available starting material.

Caption: Retrosynthetic analysis of this compound.

The two principal starting materials for these routes are 2,5-difluorobenzoic acid and 2,5-difluoro-4-methylbenzoic acid . The selection between these routes will often depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Synthetic Route 1: Directed Ortho-Metalation and Formylation of 2,5-Difluorobenzoic Acid

This strategy leverages the directing effect of the carboxylic acid group to achieve regioselective formylation at the C4 position. The carboxylic acid group, after deprotonation, acts as a powerful directing group for ortho-lithiation.

Mechanistic Rationale

The key to this approach is the directed ortho-metalation (DoM) reaction. The carboxylate formed in situ coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position. In the case of 2,5-difluorobenzoic acid, there are two ortho positions: C3 and C6. The C6 position is sterically hindered by the adjacent fluorine atom. Furthermore, the fluorine at C5 provides additional activation to the C4 position for deprotonation. However, the most acidic proton is at the C6 position due to the inductive effects of the adjacent fluorine and the directing carboxylate. To achieve formylation at the C4 position, a subsequent functionalization step is required after an initial transformation.

A more direct approach involves the formylation of a protected 2,5-difluorobenzene derivative. For instance, starting with 1,4-difluorobenzene, one can introduce the aldehyde group first, followed by the carboxylic acid.

Experimental Protocol: Synthesis of 2,5-Difluorobenzaldehyde

This protocol is adapted from a similar synthesis of 2,5-difluorobenzaldehyde from 1,4-difluorobenzene.[1][2]

Step 1: Lithiation of 1,4-Difluorobenzene

-

To a stirred solution of 1,4-difluorobenzene (1.70 mol) in dry tetrahydrofuran (2 L) at -60°C under a nitrogen atmosphere, add n-butyllithium (1.70 mol, 2.2 M in hexane) dropwise over 45 minutes, ensuring the temperature remains below -55°C.[1][2]

-

Stir the reaction mixture for 45 minutes at a temperature below -50°C, and then for an additional 1.5 hours at -50°C to -45°C.[1][2]

Causality: The use of a strong base like n-butyllithium is essential for the deprotonation of the relatively non-acidic aromatic C-H bond. The low temperature is critical to prevent side reactions, such as the degradation of the organolithium intermediate. Tetrahydrofuran (THF) is an appropriate solvent as it is aprotic and can solvate the lithium cation.

Step 2: Formylation

-

Cool the solution to -60°C.[1]

-

Add a solution of N-methylformanilide (230 g) in tetrahydrofuran (300 mL) dropwise over 30 minutes.[1][2]

-

Stir the mixture for 1 hour at -50°C.[1]

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,5-difluorobenzaldehyde.

Causality: N-methylformanilide serves as the formylating agent. The organolithium species attacks the carbonyl carbon of the formamide, and subsequent workup hydrolyzes the intermediate to the desired aldehyde.

Subsequent Carboxylation

The introduction of the carboxylic acid group at the C4 position of 2,5-difluorobenzaldehyde would require another directed metalation, which can be challenging due to the presence of the aldehyde. A more viable approach would be to start with a precursor that already contains a group that can be converted to a carboxylic acid.

A more direct, albeit potentially lower-yielding, approach for the synthesis of the target molecule could be a direct formylation of 2,5-difluorobenzoic acid, analogous to the synthesis of 3,5-difluoro-4-formylbenzoic acid.[3]

Experimental Protocol: Direct Formylation of 2,5-Difluorobenzoic Acid (Proposed)

This protocol is a proposed adaptation based on the synthesis of a similar isomer.[3]

-

To a solution of 2,5-difluorobenzoic acid (1.0 eq) in 2-methyltetrahydrofuran, add N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) at room temperature.

-

Cool the resulting solution to -78°C.

-

Slowly add n-butyllithium (2.4 eq, 2.5 M in hexane) dropwise, maintaining the temperature below -65°C.

-

Stir the reaction mixture at -78°C for 1.5 hours.

-

Add anhydrous methyl formate (2.1 eq) dropwise, keeping the temperature below -65°C.

-

Allow the reaction to gradually warm to room temperature and stir for 18 hours.

-

Cool the mixture to 0-5°C and quench with 6 M aqueous hydrochloric acid.

-

Perform an aqueous workup and purify by recrystallization to obtain this compound.

Causality: TMEDA acts as a chelating agent for the lithium cation, increasing the basicity of the n-butyllithium and promoting the directed ortho-metalation. Methyl formate is the electrophile that introduces the formyl group. The acidic workup is necessary to protonate the carboxylate and hydrolyze the intermediate from the formylation step.

Caption: Proposed direct formylation of 2,5-difluorobenzoic acid.

Synthetic Route 2: Oxidation of 2,5-Difluoro-4-methylbenzoic Acid

This approach involves the synthesis of a methylated precursor, 2,5-difluoro-4-methylbenzoic acid, followed by the selective oxidation of the methyl group to an aldehyde.

Synthesis of 2,5-Difluoro-4-methylbenzoic Acid

The synthesis of this precursor can be achieved through various methods, often starting from m-fluorotoluene. One common method is the Friedel-Crafts acylation followed by hydrolysis.[4]

Experimental Protocol: Oxidation of the Methyl Group

The selective oxidation of a methyl group on an aromatic ring to an aldehyde in the presence of a carboxylic acid can be achieved using several methods. One common and effective method is the use of ceric ammonium nitrate (CAN) or other mild oxidizing agents.

Step 1: Oxidation

-

Dissolve 2,5-difluoro-4-methylbenzoic acid (1.0 eq) in a suitable solvent system, such as a mixture of acetonitrile and water.

-

Add ceric ammonium nitrate (CAN) (2.0-2.5 eq) portion-wise at a controlled temperature, typically between 0°C and room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with a solution of sodium bisulfite to remove any remaining oxidant, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Causality: Ceric ammonium nitrate is a single-electron oxidant that can selectively oxidize the benzylic position of the methyl group. The reaction proceeds through a radical mechanism. The presence of the electron-withdrawing fluorine and carboxylic acid groups can influence the reactivity of the methyl group.

Caption: Oxidation of 2,5-difluoro-4-methylbenzoic acid.

Data Summary

| Route | Starting Material | Key Transformation | Reagents | Advantages | Disadvantages |

| 1 | 2,5-Difluorobenzoic Acid | Directed Ortho-Formylation | n-BuLi, TMEDA, Methyl Formate | Potentially fewer steps | Requires cryogenic conditions, strong organometallic base |

| 2 | 2,5-Difluoro-4-methylbenzoic Acid | Methyl Group Oxidation | Ceric Ammonium Nitrate | Milder reaction conditions | May require synthesis of the starting material, potential for over-oxidation |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of a particular pathway will be dictated by factors such as the availability of starting materials, scalability, and the specific capabilities of the laboratory. The directed ortho-metalation and formylation of 2,5-difluorobenzoic acid offers a direct and potentially efficient route, although it requires careful control of cryogenic conditions. The oxidation of 2,5-difluoro-4-methylbenzoic acid provides an alternative with milder conditions, but may necessitate an additional step for the synthesis of the precursor. Both strategies highlight the versatility of modern organic synthesis in accessing highly functionalized and valuable building blocks for drug discovery and development.

References

- CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google P

- Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google P

-

Synthesis of 2,6-difluoro-4-hydroxybenzonitrile - ResearchGate. (URL: [Link])

-

2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction - YouTube. (URL: [Link])

-

Synthesis of 2,5-Difluorobenzaldehyde - PrepChem.com. (URL: [Link])

-

Chemical Properties of 2,5-Difluorobenzaldehyde (CAS 2646-90-4) - Cheméo. (URL: [Link])

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P

- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P

-

A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. (URL: [Link])

-

Synthesis of 3-bromo-2,5-difluorobenzaldehyde - PrepChem.com. (URL: [Link])

-

2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem. (URL: [Link])

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P

Sources

A Theoretical and Mechanistic Exploration of 2,5-Difluoro-4-Formylbenzoic Acid: A Guide for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive theoretical analysis of 2,5-difluoro-4-formylbenzoic acid, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. In the absence of extensive direct experimental and computational data for this specific isomer, this document synthesizes information from closely related analogues and foundational principles of physical organic chemistry to project its molecular properties and reactivity. We will delve into its electronic structure, conformational preferences, and predicted spectral characteristics, offering a robust framework for researchers embarking on studies involving this molecule. This guide is intended to serve as a foundational resource, enabling more targeted experimental design and accelerating the discovery process.

Introduction: The Strategic Value of Fluorinated Benzaldehyde Carboxylic Acids

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug discovery and materials science. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and physicochemical properties. When incorporated into a scaffold like 4-formylbenzoic acid, which possesses two reactive functional groups—an aldehyde and a carboxylic acid—the potential for creating novel chemical entities with tailored functionalities is significant. This compound, in particular, presents an intriguing substitution pattern that is expected to modulate the reactivity of both the formyl and carboxyl groups, as well as the aromatic ring itself. This guide will explore the theoretical underpinnings of these effects.

Molecular Identity and Core Properties

This compound is an organic compound with the chemical formula C₈H₄F₂O₃.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1890953-67-9 | [1] |

| Molecular Formula | C₈H₄F₂O₃ | [1] |

| Molecular Weight | 186.11 g/mol | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1F)C(=O)O)F)C=O | N/A |

| InChI Key | LIBRYAQSVXEDNN-UHFFFAOYSA-N | N/A |

Theoretical Framework and Computational Methodology

The insights presented in this guide are grounded in the principles of computational chemistry, primarily Density Functional Theory (DFT). DFT has proven to be a powerful tool for predicting the properties of organic molecules with a high degree of accuracy.[2] The following protocol outlines a standard approach for the theoretical characterization of this compound.

Protocol 1: Standard Computational Workflow for Theoretical Property Prediction

-

Geometry Optimization:

-

The initial 3D structure of this compound is built using a molecular editor.

-

A geometry optimization is performed using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[3]

-

-

Frequency Analysis:

-

A vibrational frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

-

Electronic Property Calculation:

-

Single-point energy calculations are carried out to determine electronic properties such as molecular orbital energies (HOMO, LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

-

-

Conformational Analysis:

-

A potential energy surface scan is performed by systematically rotating key dihedral angles (e.g., around the C-C bonds of the formyl and carboxyl groups) to identify all stable conformers and the energy barriers between them.

-

Caption: Workflow for theoretical property prediction.

Predicted Molecular and Electronic Structure

Conformational Analysis

The conformational landscape of this compound is primarily determined by the orientation of the formyl and carboxyl groups relative to the benzene ring. Based on studies of the closely related 2,5-difluorobenzaldehyde, we can predict the conformational preferences. For 2,5-difluorobenzaldehyde, the anti-conformer (where the oxygen of the aldehyde is directed away from the adjacent fluorine) is significantly more stable than the syn-conformer due to steric hindrance and electrostatic repulsion.[4] A similar preference is expected for the formyl group in this compound.

The carboxylic acid group can also exist in different conformations. The planar arrangement is generally favored to maximize conjugation with the aromatic ring. Intramolecular hydrogen bonding between the carboxylic acid proton and the fluorine at the 5-position is a possibility that would need to be assessed through detailed calculations.

Caption: Key conformational considerations.

Electronic Properties: HOMO, LUMO, and Electrostatic Potential

The electronic properties of this compound are dictated by the interplay of the electron-withdrawing fluorine, formyl, and carboxyl groups.

-

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO will likely be centered on the electron-deficient formyl and carboxyl groups. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron density distribution. We can predict that the most negative regions (red/yellow) will be around the oxygen atoms of the carbonyl and carboxyl groups, indicating their propensity to act as nucleophiles or hydrogen bond acceptors. The most positive regions (blue) are expected around the acidic proton of the carboxylic acid and the hydrogen of the formyl group, highlighting their electrophilic character.

Predicted Reactivity and Synthetic Utility

The presence of two fluorine atoms significantly influences the reactivity of the aromatic ring and the functional groups.

-

Aromatic Ring: The fluorine atoms are deactivating and ortho, para-directing. However, the positions are already substituted. Nucleophilic aromatic substitution (SNAr) could be a potential reaction pathway, particularly at the carbon bearing the fluorine atom at position 2, which is activated by the adjacent carboxyl group and the para formyl group.

-

Formyl Group: The aldehyde functionality is a versatile handle for various transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic additions to form C-C and C-N bonds. The electron-withdrawing nature of the fluorinated ring is expected to enhance the electrophilicity of the aldehyde carbon.[5]

-

Carboxyl Group: The carboxylic acid can undergo esterification, amidation, and reduction. Its acidity will be increased by the presence of the electron-withdrawing fluorine and formyl groups.

Protocol 2: Representative Synthesis of a Difluoro-formylbenzoic Acid Analogue

-

Starting Material: 3,5-Difluorobenzoic acid is dissolved in an appropriate solvent such as 2-methyltetrahydrofuran.

-

Lithiation: The solution is cooled to a low temperature (e.g., -78 °C), and a strong base like n-butyllithium is added dropwise in the presence of TMEDA to effect directed ortho-lithiation.

-

Formylation: Anhydrous methyl formate is added to the lithiated intermediate to introduce the formyl group.

-

Workup and Purification: The reaction is quenched with an acid, and the product is extracted, purified by recrystallization, and characterized.

Caption: Representative synthesis of a difluoro-formylbenzoic acid.

Potential Applications in Drug Discovery and Materials Science

Fluorinated benzoic acids are privileged scaffolds in medicinal chemistry.[7] The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel drug candidates. The aldehyde can be used as a reactive handle to introduce various pharmacophoric groups, while the carboxylic acid can serve as a key interaction point with biological targets or be modified to modulate solubility and cell permeability. Potential therapeutic areas could include oncology, infectious diseases, and inflammatory disorders.

In materials science, this molecule could be used as a monomer for the synthesis of high-performance polymers, where the fluorine atoms would impart thermal stability, chemical resistance, and specific optical properties.

Conclusion

This compound represents a molecule with significant untapped potential. This technical guide, by necessity, has drawn upon theoretical principles and data from analogous compounds to construct a predictive framework for its properties and reactivity. It is our hope that this analysis will stimulate and guide future experimental and computational investigations into this promising chemical entity, ultimately unlocking its full potential in the fields of drug discovery and materials science. Further dedicated theoretical studies are warranted to provide more precise quantitative data on its conformational energetics, electronic structure, and reactivity.

References

- BenchChem. (2025).

-

ChemRxiv. (2025). Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. [Link]

- Google Patents. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.

- Google Patents. (n.d.). Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method.

- Google Patents. (n.d.).

-

Lead Sciences. (n.d.). This compound. [Link]

-

ResearchGate. (2015). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. [Link]

-

ACS Publications. (2024). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. [Link]

-

MDPI. (2022). Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Formylbenzoic Acid: A Versatile Intermediate for Organic Synthesis, Pharmaceuticals, and Materials. [Link]

-

PubChem. (n.d.). 4-Formylbenzoic acid. [Link]

-

ResearchGate. (2013). Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: Unexpected aspects of the Henkel reaction. [Link]

-

ResearchGate. (2021). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. [Link]

-

ResearchGate. (2025). Vibrational spectral investigations and density functional theory study of 4-Formylbenzoic acid. [Link]

-

ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. [Link]

-

PubMed. (2010). Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. [Link]

-

PubMed. (2011). 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: X-ray and DFT-calculated structure. [Link]

-

PubMed Central (PMC). (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. [Link]

-

PubMed Central (PMC). (n.d.). Theoretical Description of Changes in Conformation and Symmetry of Supramolecular Systems During the Reception of a Molecular Signal. [Link]

Sources

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]

- 6. 4-CARBOXY-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]

The Strategic Synthesis of 2,5-Difluoro-4-formylbenzoic Acid: A Technical Guide for Drug Discovery Intermediates

Foreword: The Architectural Importance of Fluorinated Synthons in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—have rendered fluorinated organic molecules indispensable in the development of novel therapeutics. Among the vast arsenal of fluorinated building blocks, 2,5-difluoro-4-formylbenzoic acid stands out as a highly versatile intermediate. Its trifunctional nature, featuring a carboxylic acid, a formyl group, and a difluorinated phenyl ring, presents a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of a robust and logical synthetic pathway to this valuable compound, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating, reproducible protocol for researchers, scientists, and drug development professionals.

I. Retrosynthetic Analysis and Strategic Considerations

A direct, one-step synthesis of this compound from simple precursors is not readily found in the literature. Therefore, a multi-step approach is necessary. A logical retrosynthetic analysis points towards a key intermediate: a di-substituted benzene ring where one substituent can be readily converted to a formyl group and the other to a carboxylic acid. A particularly attractive precursor is a bromo-difluorinated benzoic acid, as the bromo-substituent offers a versatile handle for conversion to a formyl group. This leads to the identification of 4-bromo-2,5-difluorobenzoic acid as a pivotal intermediate.

Our proposed synthetic strategy, therefore, bifurcates into two primary stages:

-

Synthesis of 4-bromo-2,5-difluorobenzoic acid: This stage focuses on the regioselective introduction of a carboxylic acid group onto a readily available difluorinated aromatic precursor.

-

Formylation of 4-bromo-2,5-difluorobenzoic acid: This crucial step involves the conversion of the bromo-substituent into the target formyl group.

This approach is predicated on well-established and reliable organometallic and palladium-catalyzed reactions, providing a high degree of confidence in its successful implementation.

II. Stage 1: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid

The synthesis of 4-bromo-2,5-difluorobenzoic acid can be efficiently achieved from the commercially available starting material, 1,4-dibromo-2,5-difluorobenzene, via a lithium-halogen exchange reaction followed by carboxylation.

Causality of Experimental Choices:

-

Lithium-Halogen Exchange: This reaction is a powerful tool for the regioselective formation of aryllithium species from aryl halides.[1] The choice of n-butyllithium (n-BuLi) as the organolithium reagent is standard for this transformation, offering a good balance of reactivity and handling. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent.

-

Solvent Selection: Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice for this reaction. Their ability to solvate the organolithium species and their low reactivity under the reaction conditions are critical. The etheric oxygens coordinate with the lithium cation, stabilizing the organometallic intermediate.

-

Carboxylation: Dry ice (solid CO2) serves as an inexpensive and efficient C1 electrophile for the carboxylation of the aryllithium intermediate. It is crucial to use freshly crushed, high-purity dry ice to minimize the introduction of water, which would quench the highly reactive organolithium species.

Experimental Protocol: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Dibromo-2,5-difluorobenzene | 271.88 | 10.0 g | 0.0368 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 15.5 mL | 0.0388 |

| Anhydrous Diethyl Ether | 74.12 | 150 mL | - |

| Dry Ice (solid CO2) | 44.01 | ~20 g | Excess |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Diethyl Ether (for extraction) | 74.12 | ~150 mL | - |

| Saturated Brine Solution | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene (10.0 g, 0.0368 mol) and anhydrous diethyl ether (100 mL).

-

Cool the resulting solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (15.5 mL of a 2.5 M solution in hexanes, 0.0388 mol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

In a separate beaker, crush approximately 20 g of dry ice into a fine powder.

-

Carefully and quickly pour the reaction mixture onto the crushed dry ice with vigorous stirring. A white precipitate will form.

-

Allow the mixture to warm to room temperature, which will allow the excess CO2 to sublime.

-

Add 100 mL of water to the reaction mixture and transfer it to a separatory funnel.

-

Acidify the aqueous layer to a pH of ~1 with 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated brine solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 4-bromo-2,5-difluorobenzoic acid as a white solid.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) and melting point analysis.

III. Stage 2: Formylation of 4-Bromo-2,5-difluorobenzoic Acid

The conversion of the aryl bromide to a benzaldehyde is a critical transformation. Several methods exist for this purpose, with the most reliable and widely used being lithium-halogen exchange followed by quenching with an appropriate formylating agent.[2]

Causality of Experimental Choices:

-

Protection of the Carboxylic Acid: The carboxylic acid proton is highly acidic and will be readily deprotonated by the organolithium reagent used for the lithium-halogen exchange. Therefore, it is essential to protect the carboxylic acid group before proceeding. A common and effective strategy is to deprotonate it with a non-nucleophilic base like lithium diisopropylamide (LDA) or to use two equivalents of the alkyllithium reagent, with the first equivalent deprotonating the carboxylic acid. The resulting lithium carboxylate is generally unreactive towards the subsequently formed aryllithium.

-

Formylating Agent: N,N-Dimethylformamide (DMF) is the most commonly used formylating agent in this context.[1] It is inexpensive, readily available, and reacts efficiently with aryllithium reagents to form a tetrahedral intermediate, which upon acidic workup, hydrolyzes to the desired aldehyde.

-

Reaction Conditions: Similar to the first stage, this reaction is performed at low temperatures (-78 °C) in an anhydrous ethereal solvent to ensure the stability of the organolithium species and to control the reactivity.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2,5-difluorobenzoic acid | 237.00 | 5.0 g | 0.0211 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 17.7 mL | 0.0443 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 2.44 mL | 0.0317 |

| 1 M Hydrochloric Acid | 36.46 | As needed | - |

| Diethyl Ether (for extraction) | 74.12 | ~150 mL | - |

| Saturated Brine Solution | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-2,5-difluorobenzoic acid (5.0 g, 0.0211 mol) and anhydrous tetrahydrofuran (100 mL).

-

Cool the resulting solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (17.7 mL of a 2.5 M solution in hexanes, 0.0443 mol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The first equivalent will deprotonate the carboxylic acid, and the second will perform the lithium-halogen exchange.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1 hour.

-

In a separate flame-dried flask, dissolve N,N-dimethylformamide (2.44 mL, 0.0317 mol) in anhydrous THF (20 mL).

-

Slowly add the DMF solution to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated brine solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Self-Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and high-resolution mass spectrometry.

IV. Alternative Formylation Strategies

While the lithium-halogen exchange followed by quenching with DMF is a robust method, other formylation techniques can be considered, particularly for process optimization and scalability.

-

Palladium-Catalyzed Formylation: Palladium-catalyzed reactions offer milder conditions and often greater functional group tolerance.[3][4] For example, the use of syngas (a mixture of CO and H₂) in the presence of a palladium catalyst and a suitable phosphine ligand can directly convert aryl bromides to benzaldehydes.[3] Another approach involves the use of tert-butyl isocyanide as a formyl group surrogate in a palladium-catalyzed reaction.[4] These methods can be advantageous in avoiding the use of cryogenic temperatures and highly reactive organolithium reagents.

V. Visualization of the Synthetic Pathway

The following diagram illustrates the proposed synthetic route for this compound.

Caption: Proposed two-stage synthesis of this compound.

VI. Significance in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to the advantageous properties conferred by its structural motifs. The difluorinated phenyl ring can enhance metabolic stability and binding affinity of a drug candidate. The carboxylic acid and formyl groups provide orthogonal handles for further chemical elaboration, allowing for the construction of diverse molecular libraries. For instance, the formyl group can be readily converted into other functionalities such as oximes, hydrazones, or amines via reductive amination, while the carboxylic acid can be transformed into amides, esters, or other acid derivatives. This versatility makes this compound a key intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.

VII. Conclusion

The synthesis of this compound, while not a trivial one-step process, can be reliably achieved through a well-planned, two-stage synthetic sequence. The proposed route, commencing from 1,4-dibromo-2,5-difluorobenzene, leverages the power and predictability of organolithium chemistry to construct this valuable trifunctional intermediate. The detailed protocols and the discussion of the underlying chemical principles provided in this guide are intended to empower researchers in drug discovery and development to confidently produce this and similar fluorinated building blocks, thereby accelerating the journey towards novel and effective therapeutics.

VIII. References

-

Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, represents one of the most versatile and reliable strategies for the synthesis of arenecarbaldehydes.

-

CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents. Retrieved from

-

Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). Journal of Medicinal Chemistry.

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters.

-

Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. (2024). ACS Catalysis.

-

Formylation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. (2014). Organic Letters.

Sources

Technical Guide: Spectroscopic Characterization of 2,5-Difluoro-4-formylbenzoic Acid

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 2,5-difluoro-4-formylbenzoic acid (C₈H₄F₂O₃), a key intermediate in pharmaceutical and materials science. Recognizing the limited availability of public domain spectral data for this specific compound, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings, detailed experimental protocols, and expert interpretation strategies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. By leveraging data from structurally analogous compounds and first-principle concepts, this guide establishes a self-validating workflow to ensure the unambiguous structural elucidation and purity assessment of this compound.

Introduction: The Analytical Imperative

This compound is a polysubstituted aromatic compound whose utility in medicinal chemistry and advanced material synthesis is predicated on its precise molecular architecture. The presence of three distinct functional groups—a carboxylic acid, an aldehyde (formyl), and two fluorine atoms—on a benzene ring creates a unique electronic and steric environment. This complexity necessitates a multi-faceted analytical approach to confirm its identity and purity unequivocally. Spectroscopic techniques are the cornerstone of this process, providing orthogonal, non-destructive methods to probe the molecular structure at the atomic level.

This guide is structured to walk the researcher through the logical progression of a comprehensive spectroscopic characterization. We will not merely present data but explain the causality behind experimental design, from solvent selection in NMR to ionization techniques in mass spectrometry. This E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) based approach ensures that the described protocols are not just recipes but robust, self-validating systems for generating reliable and reproducible data.

Molecular Structure and Key Features

A thorough analysis begins with a clear understanding of the molecule's structure and the expected spectroscopic signatures of its constituent parts.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework and probing the immediate electronic environment of fluorine atoms. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Expertise in Action: Solvent Selection and Sample Preparation

The choice of solvent is critical and is dictated by the analyte's solubility and the need to avoid signal overlap. This compound, containing a polar carboxylic acid group, is expected to have poor solubility in non-polar solvents like chloroform-d (CDCl₃).

-

Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the carboxylic acid, and its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and unlikely to obscure key analyte resonances.[1] Furthermore, the acidic proton of the carboxyl group will be observable in DMSO-d₆, typically as a broad singlet at a high chemical shift (>12 ppm), providing direct evidence of this functional group.[2]

-

Alternative: Acetone-d₆ can also be used, though it is more volatile. Methanol-d₄ is generally avoided for the initial analysis as it can exchange with the acidic proton, complicating its observation.

Experimental Protocol: NMR Sample Preparation

-

Weigh approximately 10-15 mg of the sample directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆.

-

Cap the tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution.

-

Visually inspect the solution for any undissolved particulate matter.

-

Insert the tube into a spinner turbine and place it in the NMR spectrometer.

¹H NMR Spectroscopy: Predictive Analysis

The ¹H NMR spectrum will be simple, showing signals for the two aromatic protons, the aldehyde proton, and the carboxylic acid proton.

-

Aldehyde Proton (-CHO): Expected to be the most downfield signal (excluding the acid proton), likely around 10.0-10.5 ppm. This significant deshielding is due to the anisotropic effect of the C=O bond. The signal should appear as a singlet, though small couplings to the aromatic protons or fluorine atoms over several bonds may cause slight broadening.

-

Aromatic Protons (Ar-H): There are two distinct aromatic protons.

-

H-3: This proton is ortho to the carboxylic acid and meta to a fluorine and the formyl group. It is expected to appear as a doublet of doublets (dd) due to coupling with H-6 and one of the fluorine atoms.

-

H-6: This proton is ortho to a fluorine and meta to the carboxylic acid and formyl group. It will also likely be a doublet of doublets. The precise chemical shifts will be downfield (likely 7.5-8.5 ppm) due to the electron-withdrawing nature of all substituents.

-

-

Carboxylic Acid Proton (-COOH): A very broad singlet, highly downfield, typically >12 ppm in DMSO-d₆. Its broadness is a result of hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton Assignment | Predicted δ (ppm) in DMSO-d₆ | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | > 12.0 | br s | N/A |

| -CHO | 10.0 - 10.5 | s | N/A |

| Ar-H (H-3) | 7.8 - 8.5 | dd | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz |

| Ar-H (H-6) | 7.5 - 8.2 | dd | ³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 6-10 Hz |

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is exceptionally sensitive and provides a wide chemical shift range, making it ideal for characterizing fluorinated compounds.[3]

-

Causality of Chemical Shifts: The chemical shifts of the two fluorine atoms will be different due to their distinct chemical environments. The fluorine at C-2 is ortho to the carboxylic acid, while the fluorine at C-5 is ortho to a proton and meta to both the formyl and carboxyl groups. Electron-withdrawing groups generally cause a downfield shift (less negative ppm values).

-

Expected Signals: Two distinct signals are expected, likely in the range of -110 to -140 ppm (relative to CFCl₃). Each signal will be split by the other fluorine atom (⁴J(F-F)) and by nearby protons (³J(H-F), ⁴J(H-F)).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show eight distinct carbon signals.

-

Carbonyl Carbons: The carboxylic acid carbonyl (C=O) is expected around 165-170 ppm, while the aldehyde carbonyl is more deshielded, appearing around 190-195 ppm.[4]

-

Aromatic Carbons:

-

Carbons bonded to Fluorine (C-F): These carbons will show large one-bond C-F coupling constants (¹J(C-F) ≈ 240-260 Hz), appearing as doublets in a coupled spectrum. Their chemical shifts will be highly influenced by the fluorine attachment, typically in the 155-165 ppm range.

-

Other Aromatic Carbons: The remaining four aromatic carbons will appear between 115-140 ppm. Carbons bearing substituents will be quaternary and thus have lower intensity peaks.

-

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) in DMSO-d₆ | Key Feature |

|---|---|---|

| -C HO | 190 - 195 | Carbonyl, low intensity |

| -C OOH | 165 - 170 | Carbonyl, low intensity |

| C-F (C-2, C-5) | 155 - 165 | Large ¹J(C-F) coupling |

| C-H (C-3, C-6) | 115 - 130 | Aromatic CH |

| C-COOH (C-1) | 125 - 135 | Quaternary |

| C-CHO (C-4) | 130 - 140 | Quaternary |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is dominated by characteristic vibrations of the C=O, O-H, C-H, and C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount (1-5 mg) of the solid sample onto the crystal, ensuring complete coverage of the sampling area.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Interpretation of Key Vibrational Bands

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[5]

-

C-H Stretch (Aromatic & Aldehyde): Aromatic C-H stretches appear as weaker bands just above 3000 cm⁻¹. The aldehydic C-H stretch typically shows two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

-

C=O Stretch (Carbonyls): This is a critical region. Two distinct, strong, and sharp peaks are expected.

-

Carboxylic Acid C=O: ~1680-1710 cm⁻¹.

-

Aldehyde C=O: ~1690-1720 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde. The two peaks may be very close or partially overlap.

-

-

C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹, are characteristic of C-F bonds on an aromatic ring.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, very broad |

| C-H stretch | Aromatic/Aldehyde | 3000-3100 / 2750-2850 | Weak to medium |

| C=O stretch | Aldehyde | 1690 - 1720 | Strong, sharp |

| C=O stretch | Carboxylic Acid | 1680 - 1710 | Strong, sharp |

| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium, multiple bands |

| C-F stretch | Aryl-Fluoride | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, offering definitive proof of the molecular formula and structural connectivity.

Expertise in Action: Choosing the Right Ionization Technique

-

Electrospray Ionization (ESI): This is the preferred method. Given the acidic nature of the molecule, ESI in negative ion mode ([M-H]⁻) will be highly efficient and produce a clean spectrum with a strong signal for the deprotonated molecule. Positive ion mode ([M+H]⁺ or [M+Na]⁺) is also viable.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): While possible, MALDI is often more complex for small molecules. A suitable matrix like 2,5-dihydroxybenzoic acid (DHB) would be required.[6][7] ESI is generally more straightforward for this compound class.

Experimental Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial for accurate mass measurement.

Data Analysis and Expected Results

-

Molecular Formula: C₈H₄F₂O₃

-

Monoisotopic Mass: 186.0128 Da.[8]

-

Expected Ions:

-

Negative Mode: [M-H]⁻ at m/z 185.0056. This is expected to be the base peak.

-

Positive Mode: [M+H]⁺ at m/z 187.0201; [M+Na]⁺ at m/z 209.0021.[8]

-

-

Trustworthiness through High Resolution: Obtaining an accurate mass measurement within 5 ppm of the theoretical value provides high confidence in the elemental composition.

-

Fragmentation (MS/MS): Tandem MS on the [M-H]⁻ ion would likely show characteristic losses, such as the loss of H₂O (18 Da) or CO₂ (44 Da), providing further structural confirmation.

Integrated Analytical Workflow

A robust characterization relies on the synergy of these techniques. The following workflow ensures a logical and efficient analysis.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. rsc.org [rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2,5-Dihydroxybenzoic acid solution in MALDI-MS: ageing and use for mass calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The combination of 2,5-dihydroxybenzoic acid and 2,5-dihydroxyacetophenone matrices for unequivocal assignment of phosphatidylethanolamine species in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C8H4F2O3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Stability of 2,5-Difluoro-4-formylbenzoic Acid Under Acidic Conditions

Executive Summary

2,5-Difluoro-4-formylbenzoic acid is a key trifunctional building block in modern medicinal chemistry, valued for its utility in synthesizing complex molecular architectures. The presence of fluorine atoms often enhances critical drug properties like metabolic stability and binding affinity.[1] However, the inherent reactivity of the formyl group, coupled with the electronic effects of the fluorine and carboxyl substituents, necessitates a thorough understanding of its chemical stability, particularly under the acidic conditions frequently encountered during synthesis, purification, and formulation. This guide provides a comprehensive technical overview of the theoretical stability of this compound, outlines robust experimental protocols for its evaluation, and discusses the analytical strategies required to identify and characterize potential degradants.

Molecular Profile and Electronic Considerations

To predict the stability of this compound, we must first analyze its structure. The molecule features a benzene ring substituted with three electron-withdrawing groups: two fluorine atoms, a formyl group (-CHO), and a carboxylic acid group (-COOH).

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1890953-67-9 | [3] |

| Molecular Formula | C₈H₄F₂O₃ | [2][3] |

| Molecular Weight | 186.11 g/mol | [3] |

| Appearance | Off-white to white solid |

The collective electron-withdrawing nature of the substituents significantly deactivates the aromatic ring, rendering it less susceptible to electrophilic attack. The primary stability concerns, therefore, lie with the functional groups themselves, particularly the aldehyde. The fluorine atoms increase the acidity of the carboxylic acid group through inductive effects.[4] While this enhances acidity, it does not inherently destabilize the carboxyl moiety itself under typical acidic processing conditions.[4]

Theoretical Degradation Pathways in Acidic Media

Under acidic conditions, several potential degradation pathways can be hypothesized for the formyl group, which is the most likely point of instability. The benzene ring and the C-F bonds are exceptionally stable and unlikely to degrade under conditions relevant to pharmaceutical development.

Hydration of the Formyl Group

The most immediate reaction in aqueous acidic media is the protonation of the carbonyl oxygen of the formyl group. This enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by water, leading to the formation of a geminal diol (hydrate). This is a reversible equilibrium, but it is a critical first step to consider.

Oxidation to Carboxylic Acid

Although not a direct acid-catalyzed degradation, the formyl group is susceptible to oxidation, which can be promoted by trace metal impurities or dissolved oxygen, even in an acidic solution.[5] This pathway would result in the formation of 2,5-difluoroterephthalic acid, a common degradation product for aromatic aldehydes.[5]

Deformylation

Under more forcing conditions (high temperature and strong acid), deformylation—the cleavage of the formyl group from the aromatic ring—could be a potential, albeit less likely, degradation route. This would lead to the formation of 2,5-difluorobenzoic acid. While uncommon, substitution of the formyl group has been observed in other phenolic aldehydes under specific conditions.[6]

The following diagram illustrates these potential degradation pathways.

Caption: Potential degradation pathways for this compound.

A Framework for Forced Degradation Studies

Forced degradation, or stress testing, is essential to experimentally probe these theoretical pathways.[7] The objective is to induce degradation, typically in the range of 5-20%, to generate and identify potential degradants, which in turn informs the development of a stability-indicating analytical method.[7][8]

The logical workflow for such a study is depicted below.

Caption: Experimental workflow for an acidic forced degradation study.

Protocol: Acid Hydrolysis Stress Testing

This protocol provides a validated, step-by-step methodology for assessing stability under acidic conditions.

Objective: To determine the susceptibility of this compound to acid-catalyzed degradation and to generate samples for degradant identification.

Materials:

-

This compound (API)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric Acid (HCl), concentrated

-

Sodium Hydroxide (NaOH) solution (for quenching)

-

Class A volumetric flasks and pipettes

-

Thermostatically controlled water bath or oven

-

HPLC system with DAD/UV detector

-

LC-MS system

Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve 25 mg of this compound in a 25 mL volumetric flask using a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

-

Preparation of Stress Solutions:

-

Prepare 10 mL of 0.1 M HCl and 1.0 M HCl in separate vials.

-

-

Stress Sample Preparation:

-

Test Sample (0.1 M HCl): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 1.0 mL of 1.0 M HCl and dilute to the mark with water. This results in a final drug concentration of 0.1 mg/mL in 0.1 M HCl.

-